cis-1,3-Dihydroxycyclobutane-1-carboxylic acid
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Overview
Description
cis-1,3-Dihydroxycyclobutane-1-carboxylic acid: is a cyclic amino acid with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol . This compound is characterized by its unique cyclobutane ring structure, which contains two hydroxyl groups and a carboxylic acid group in the cis configuration. It was first isolated from bacterial fermentation broths in the late 1960s and has since gained importance in various scientific and industrial fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One scalable synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative using sodium borohydride (NaBH₄). Controlling acidic impurities is crucial for improving the diastereomeric ratio by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Dihydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like thionyl chloride (SOCl₂) can convert hydroxyl groups to chloro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclobutanone derivatives, while reduction can yield this compound.
Scientific Research Applications
cis-1,3-Dihydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Medicine: It has potential therapeutic applications due to its unique structure and properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
trans-1,3-Dihydroxycyclobutane-1-carboxylic acid: This compound has a similar structure but with the hydroxyl groups in the trans configuration.
1,3-Dihydroxycyclopentane-1-carboxylic acid: This compound has a five-membered ring instead of a four-membered ring.
1,3-Dihydroxycyclohexane-1-carboxylic acid: This compound has a six-membered ring instead of a four-membered ring.
Uniqueness: cis-1,3-Dihydroxycyclobutane-1-carboxylic acid is unique due to its four-membered ring structure and the cis configuration of its hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1,3-dihydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-3-1-5(9,2-3)4(7)8/h3,6,9H,1-2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHHIKAKVKYIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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